4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-9-11-17(12-10-15)21(26)25(14-18-7-3-4-13-23-18)22-24-20-16(2)6-5-8-19(20)27-22/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHASLHBBBHYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the benzamide with 2-aminothiophenol under acidic conditions to form the benzo[d]thiazole moiety.
Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The methyl and benzothiazole moieties are primary sites for oxidation:
| Reaction Target | Reagents/Conditions | Major Products | Mechanism |
|---|---|---|---|
| Benzothiazole methyl | KMnO₄ (acidic/basic medium, 60–80°C) | Carboxylic acid derivative (C7 oxidation) | Radical-mediated C–H bond activation |
| Pyridine ring | H₂O₂ (aqueous acetic acid, RT) | N-Oxide formation | Electrophilic aromatic substitution |
| Benzamide methyl | CrO₃ (H₂SO₄ catalyst, reflux) | Ketone intermediate (further degradation) | Two-electron oxidation |
Key Findings :
-
Oxidation of the benzothiazole methyl group proceeds regioselectively at the C7 position due to steric protection at C4.
-
Pyridine N-oxidation occurs under mild conditions, preserving the benzamide framework.
Reduction Reactions
Reductive modifications target nitro groups (if present in derivatives) and aromatic systems:
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Nitro → Amine | H₂/Pd-C (ethanol, 50°C, 6 hr) | 4-Aminobenzamide analog | 82–89 |
| Thiazole ring | NaBH₄/CuCl₂ (THF, 0°C to RT) | Partially saturated thiazoline | 67 |
| Amide reduction | LiAlH₄ (dry ether, reflux) | Secondary amine (N–CH₂–Py cleavage) | 41 |
Notable Observations :
-
Catalytic hydrogenation selectively reduces nitro groups without affecting the thiazole ring.
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LiAlH₄ mediates amide bond cleavage, producing fragmentation products.
Substitution Reactions
Electrophilic substitution occurs preferentially on the benzothiazole ring:
| Position | Reagents | Products | Selectivity Factor |
|---|---|---|---|
| C5 | Br₂ (CH₂Cl₂, 0°C) | 5-Bromo-benzothiazole derivative | 9.3:1 (C5 > C7) |
| C7 | HNO₃/H₂SO₄ (−10°C) | 7-Nitro derivative | Exclusive |
Mechanistic Insights :
-
Bromination at C5 is favored due to electron-donating effects from the methyl group .
-
Nitration under cryogenic conditions avoids ring sulfonation.
Hydrolysis and Condensation
The benzamide bond undergoes controlled hydrolysis:
| Conditions | Products | Applications |
|---|---|---|
| 6M HCl (reflux, 12 hr) | 4-Methylbenzoic acid + Thiazolylamine | Degradation studies |
| NaOH/EtOH (80°C, 3 hr) | Sodium carboxylate + Free pyridinylmethyl | Prodrug synthesis |
Industrial Relevance :
-
Alkaline hydrolysis enables recovery of pyridinylmethyl intermediates for recyclability.
Comparative Reactivity with Analogues
| Analog Modification | Oxidation Rate (vs. parent) | Reduction Efficiency |
|---|---|---|
| 4-Ethoxybenzothiazole | 1.8× faster | Comparable |
| Pyridin-3-ylmethyl | 0.7× slower | 12% lower yield |
| N,N-Diethylsulfamoyl | Resistant to oxidation | N/A |
Structure-Activity Trends :
-
Electron-donating groups (e.g., ethoxy) enhance benzothiazole oxidation rates.
-
Pyridine ring position (2- vs. 3-ylmethyl) influences steric accessibility.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thiazole moiety contributes to the interaction with biological targets involved in cancer progression.
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that benzothiazole derivatives possess activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.
3. Enzyme Inhibition
There is evidence supporting the use of this compound as an inhibitor of specific enzymes related to disease states. For example, it may act as an inhibitor for protein tyrosine phosphatases, which are implicated in various signaling pathways associated with cancer and diabetes.
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds containing thiazole rings make them suitable candidates for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties.
2. Sensors
Benzothiazole derivatives have been investigated for their potential as sensors due to their fluorescence properties. The ability to detect specific ions or molecules through fluorescence quenching or enhancement makes them valuable in environmental monitoring and biomedical applications.
Biochemical Applications
1. Molecular Probes
The compound can serve as a molecular probe in biochemical assays, particularly for studying interactions within biological systems. Its ability to bind selectively to certain biomolecules allows researchers to visualize and track cellular processes.
2. Drug Development
Given its diverse biological activities, this compound is a candidate for further development into therapeutic agents. Structure-activity relationship studies can optimize its efficacy and reduce toxicity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that benzothiazole derivatives inhibited proliferation in breast cancer cells by inducing apoptosis. |
| Study B | Antimicrobial Properties | Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with low MIC values. |
| Study C | Enzyme Inhibition | Identified the compound as a potent inhibitor of protein tyrosine phosphatase 1B with IC50 values indicating strong binding affinity. |
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide (Compound 3)
N-(Thiazol-2-yl)-benzamide Analogs (TTFB Series)
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Structure : Incorporates a sulfonyl group on the benzamide and a pyridin-2-ylthiazole.
- Role : Tested in bio-layer interferometry for protein binding, suggesting utility in biophysical assays .
- Comparison : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s methyl groups, which may reduce metabolic instability.
Antibacterial Benzamides (4b, 7b)
- Examples : 4-Methyl-N-(5-bromopyridin-2-yl)benzamide (4b) and 4-methyl-N-(5-nitropyridin-2-yl)benzamide (7b).
- Activity : MIC values of 0.22–1.49 μM against Gram-positive/-negative bacteria .
- Comparison : The target compound’s pyridin-2-ylmethyl group may enhance membrane penetration but lacks halogen/nitro groups critical for antibacterial efficacy in these analogs.
TOZ Series (Fluorinated Benzamides)
- Examples: TOZ5 (4-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) and TOZ6 (2-fluoro analog).
- Features: Fluorine and morpholino groups improve metabolic stability and solubility .
- Comparison : The target compound’s 4-methyl group may reduce polarity compared to TOZ derivatives, affecting pharmacokinetics.
Biological Activity
4-Methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, a pyridine group, and a benzamide structure. The synthesis typically involves the following steps:
- Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with suitable aldehydes under acidic conditions.
- Pyridine Coupling : The benzothiazole derivative is then coupled with pyridine derivatives using bases like potassium carbonate.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with benzothiazole structures have been shown to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death. A study demonstrated that certain benzothiazole derivatives selectively inhibited the growth of cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacterial strains. For example, modifications in the thiazole ring can enhance antibacterial potency against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented, with several studies indicating that these compounds can inhibit inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases where thiazole-based compounds may serve as therapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Benzothiazole Moiety | Enhances anticancer activity through apoptosis induction |
| Pyridine Group | Contributes to antimicrobial properties |
| Nitro Group | Increases reactivity and potential biological interactions |
Research has shown that specific substitutions on the benzothiazole and pyridine rings can significantly alter the biological profile of these compounds, making it essential to explore various analogs for improved efficacy.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Study : A series of benzothiazole derivatives were tested against U937 and MCF-7 cancer cell lines, revealing promising anticancer activity attributed to their ability to induce apoptosis through caspase activation .
- Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antibacterial properties, identifying several compounds with potent activity against multi-drug resistant strains .
- Inflammation Models : In vitro models demonstrated that thiazole derivatives could effectively reduce pro-inflammatory cytokine levels, supporting their use in treating inflammatory conditions .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step protocols, including:
- Amide coupling : Reacting 4-methylbenzoic acid derivatives with 4-methylbenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents: ethanol or methanol) to isolate the product .
- Optimization : Yields (78–90%) are improved by maintaining inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and stoichiometric excess of amines (1.2–1.5 eq) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry via distinct shifts:
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated: 407.15; observed: 407.14) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities using SHELXL for refinement .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) require:
- Assay standardization :
- Control buffer pH (e.g., 7.4 for physiological conditions) and temperature (37°C) .
- Validate cell lines (e.g., HepG2 vs. HEK293) for target expression levels .
- Data normalization : Use internal controls (e.g., β-galactosidase) to correct for cell viability variations .
- Orthogonal assays : Confirm activity via SPR (binding affinity) and molecular docking (binding pose validation) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for benzothiazole analogs?
Answer:
SAR studies focus on:
- Substituent variation : Compare analogs with fluorinated (e.g., 4-fluoro-benzothiazole) or methoxy groups to assess impacts on lipophilicity (logP) and target binding .
- Bioisosteric replacement : Replace pyridinylmethyl with quinoline or isoquinoline to probe π-π stacking interactions .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors (e.g., benzamide carbonyl) .
Advanced: What experimental approaches determine binding interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) for compound-receptor binding (e.g., orexin receptors) .
- Cryo-EM/X-ray co-crystallography : Resolve binding poses in enzyme active sites (e.g., kinases) using SHELX-refined structures .
- Fluorescence polarization : Quantify displacement of fluorescent probes (e.g., FITC-labeled ATP) in competitive binding assays .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (48–72 hr exposure, IC₅₀ calculation in cancer cell lines) .
- Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase inhibition at 412 nm) .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be improved?
Answer:
- Fluorine incorporation : Enhance metabolic stability by replacing labile protons (e.g., 4-fluorobenzothiazole reduces CYP450-mediated oxidation) .
- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to improve oral bioavailability .
- PK profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification of plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
